N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(ethylsulfanyl)benzamide
Description
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(ethylsulfanyl)benzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 2,3-dihydro-1,4-benzodioxin moiety and a 2-(ethylsulfanyl)benzamide group. The 1,3,4-oxadiazole ring is a pharmacophoric scaffold known for its metabolic stability and hydrogen-bonding capabilities, while the benzodioxin group contributes to lipophilicity and π-π stacking interactions. The ethylsulfanyl substituent at the benzamide position enhances electron density and modulates solubility.
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-2-27-16-6-4-3-5-13(16)17(23)20-19-22-21-18(26-19)12-7-8-14-15(11-12)25-10-9-24-14/h3-8,11H,2,9-10H2,1H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBZEOVWWKAIEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(ethylsulfanyl)benzamide typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by reacting catechol with ethylene glycol in the presence of an acid catalyst.
Formation of the Oxadiazole Ring: The oxadiazole ring is often synthesized by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Coupling Reactions: The benzodioxin and oxadiazole intermediates are then coupled with a benzamide derivative through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, to form sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening or hydrogenation.
Substitution: The benzodioxin and benzamide moieties can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted benzodioxin and benzamide derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting neurological disorders or cancer.
Biological Research: The compound can be used as a probe to study various biological pathways and molecular interactions.
Industrial Applications: It may find use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(ethylsulfanyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxin and oxadiazole rings may facilitate binding to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s structural analogs differ primarily in substituents on the benzamide ring or the oxadiazole-linked moiety. Key comparisons include:
Pharmacokinetic Considerations
- Lipophilicity : Ethylsulfanyl (logP ~2.8) offers a balance between solubility and membrane permeability vs. methylsulfanyl (logP ~2.3) and triethoxy (logP ~1.5) groups .
- Metabolic Stability : Fluorinated analogs () resist oxidative metabolism, whereas thioethers may undergo sulfoxidation .
Research Findings and Trends
Substituent Impact : Ethylsulfanyl optimizes lipophilicity for cellular uptake compared to methyl or polar groups (e.g., triethoxy) .
Synthetic Scalability : Method B () achieves >95% purity, suggesting applicability to the target compound .
Therapeutic Potential: Structural similarities to glucocorticoid receptor tracers () hint at anti-inflammatory or endocrine applications .
Biological Activity
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(ethylsulfanyl)benzamide is a compound that has garnered attention in drug discovery due to its potential biological activities. This article delves into the compound's synthesis, biological activity, and relevant research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C16H17N3O4S |
| Molecular Weight | 335.37 g/mol |
| InChI | InChI=1S/C16H17NO5S/c1-11-3-5-14(20-2)16(9-11)23(18,19)17-12-4-6-13-15(10-12)22-8-7-21-13/h3-6,9-10,17H,7-8H2,1-2H3 |
| InChIKey | OZAZERQHZDQLSD-UHFFFAOYSA-N |
Synthesis and Derivatives
The synthesis of oxadiazole derivatives has been extensively studied. The 1,3,4-oxadiazole moiety is known for its diverse biological activities and is often incorporated into various drug candidates. The compound is a derivative that combines the oxadiazole ring with a benzodioxin structure, which may enhance its pharmacological properties.
Anticancer Properties
Research indicates that compounds containing the oxadiazole ring exhibit significant anticancer activities. For instance:
- Cytotoxicity : Studies have shown that related oxadiazole compounds demonstrate cytotoxic effects against various cancer cell lines. For example, certain derivatives have shown IC50 values in the micromolar range against breast cancer (MCF-7) and melanoma (SK-MEL-2) cell lines .
- Mechanism of Action : The mechanism often involves the induction of apoptosis. Flow cytometry assays have revealed that these compounds can activate apoptotic pathways by increasing p53 expression and caspase activation in cancer cells .
- Selectivity : Some oxadiazole derivatives have been noted for their selectivity towards cancer cells over non-cancerous cells, indicating a potentially favorable therapeutic window .
Other Biological Activities
Beyond anticancer effects, compounds similar to this compound have been investigated for their anti-inflammatory and antimicrobial properties. For instance:
- Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation markers in vitro .
- Antimicrobial Activity : Some studies suggest that oxadiazole-based compounds possess antimicrobial properties against various pathogens .
Case Studies
Several case studies highlight the biological efficacy of oxadiazole derivatives:
- Study on Anticancer Activity : A study evaluating the cytotoxicity of a series of oxadiazole derivatives against MCF-7 cells reported IC50 values ranging from 0.65 µM to 2.41 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
- Molecular Docking Studies : Computational studies using molecular docking have illustrated strong interactions between these compounds and target proteins involved in cancer progression. These studies suggest that modifications to the chemical structure could enhance binding affinity and biological activity .
Q & A
Basic: What are the recommended methods for synthesizing and characterizing N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(ethylsulfanyl)benzamide?
Methodological Answer:
Synthesis typically involves multi-step reactions, including nucleophilic substitutions and cyclization. Key steps:
- Nucleophilic substitution to attach the ethylsulfanyl group to the benzamide backbone.
- Cyclization using carbodiimides or other dehydrating agents to form the 1,3,4-oxadiazole ring.
Characterization employs: - Thin-layer chromatography (TLC) to monitor reaction progress.
- Infrared (IR) spectroscopy to confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹).
- ¹H NMR for structural elucidation (e.g., benzodioxin aromatic protons at δ 6.7–7.2 ppm).
- Crystallization (e.g., using ethanol/water mixtures) for purification .
Basic: How do the functional groups in this compound influence its physicochemical properties?
Methodological Answer:
- Benzodioxin moiety : Enhances lipophilicity, affecting solubility in organic solvents (e.g., DCM, DMF). Predict logP values using software like ChemAxon.
- Oxadiazole ring : Contributes to π-π stacking interactions, relevant for binding studies.
- Ethylsulfanyl group : Increases metabolic stability compared to thiols.
- Benzamide backbone : Provides hydrogen-bonding sites for target interactions.
Use computational tools (e.g., Gaussian) to model electronic effects and solubility .
Advanced: How can researchers optimize reaction conditions to improve yield and purity?
Methodological Answer:
- Design of Experiments (DOE) : Apply factorial designs to test variables (temperature, solvent, catalyst). For example, optimize cyclization at 80°C in DMF with 1.2 eq of EDCI .
- In-situ monitoring : Use HPLC-MS to detect intermediates and adjust stoichiometry.
- Purification : Employ gradient column chromatography (silica gel, hexane/EtOAc) followed by recrystallization .
Advanced: How to resolve contradictions in reported biological activities (e.g., antihepatotoxic vs. antimicrobial)?
Methodological Answer:
- Cross-validation : Replicate assays under standardized conditions (e.g., MIC testing for antimicrobial activity).
- Target-specific studies : Use molecular docking (AutoDock Vina) to identify binding affinities for distinct targets (e.g., CYP450 vs. bacterial enzymes).
- Metabolite analysis : LC-MS/MS to rule out degradation products influencing activity .
Advanced: What computational strategies predict the compound’s reactivity and interactions?
Methodological Answer:
- Reaction path search : Quantum mechanical calculations (DFT, B3LYP/6-31G*) to model transition states and intermediates.
- Molecular dynamics (MD) : Simulate binding to receptors (e.g., 100 ns simulations in GROMACS).
- ADMET prediction : Use SwissADME to estimate permeability and toxicity .
Advanced: How to address solubility challenges in in vitro assays?
Methodological Answer:
- Co-solvent systems : Test DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without cytotoxicity.
- Nanoparticle formulation : Use PLGA encapsulation (e.g., solvent evaporation method) to enhance aqueous dispersion .
Basic: What stability tests are critical for long-term storage?
Methodological Answer:
- Accelerated stability studies : Expose to 40°C/75% RH for 4 weeks (ICH guidelines). Monitor degradation via HPLC.
- Light sensitivity : Store in amber vials; assess photostability with UV-vis spectroscopy .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Methodological Answer:
- Core modifications : Replace ethylsulfanyl with methylsulfonyl to assess polarity effects.
- Bioisosteric replacement : Substitute oxadiazole with thiadiazole and compare IC₅₀ values.
- 3D-QSAR : Use CoMFA/CoMSIA to correlate steric/electronic features with activity .
Advanced: How to troubleshoot impurities in final products?
Methodological Answer:
- HPLC-DAD/ELSD : Identify impurities >0.1% (ICH Q3A).
- Prep-TLC : Isolate impurities for NMR identification.
- Reaction quenching : Ensure complete removal of activating agents (e.g., EDCI) via aqueous washes .
Advanced: What scale-up challenges arise in multi-gram synthesis?
Methodological Answer:
- Heat dissipation : Use jacketed reactors with controlled cooling for exothermic steps.
- Solvent recovery : Implement rotary evaporation/distillation for DMF reuse.
- Process analytical technology (PAT) : In-line FTIR to monitor reaction endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
